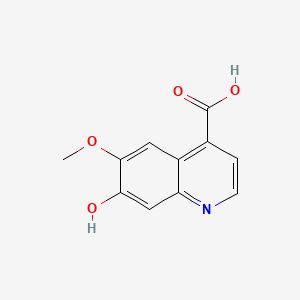

7-Hydroxy-6-methoxyquinoline-4-carboxylic acid

Descripción

El ácido 7-hidroxi-6-metoxquinolina-4-carboxílico es un compuesto orgánico heterocíclico que pertenece a la familia de las quinolinas. Se caracteriza por una estructura central de quinolina con grupos funcionales hidroxilo y metoxilo en las posiciones 7 y 6, respectivamente, y un grupo ácido carboxílico en la posición 4.

Propiedades

Fórmula molecular |

C11H9NO4 |

|---|---|

Peso molecular |

219.19 g/mol |

Nombre IUPAC |

7-hydroxy-6-methoxyquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-16-10-4-7-6(11(14)15)2-3-12-8(7)5-9(10)13/h2-5,13H,1H3,(H,14,15) |

Clave InChI |

ITRGVXJLQWWVCV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 7-hidroxi-6-metoxquinolina-4-carboxílico se puede lograr mediante varios métodos. Un enfoque común implica el uso de intermediarios enaminona, que se hacen reaccionar con reactivos apropiados en condiciones controladas para producir el producto deseado . Otro método implica el uso de reacciones catalizadas por metales de transición, que ofrecen altos rendimientos y selectividad .

Métodos de Producción Industrial: La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de principios de química verde, como reacciones sin disolventes y reactivos ambientalmente benignos, también se está explorando para hacer el proceso más sostenible .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 7-hidroxi-6-metoxquinolina-4-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Sustitución nucleofílica utilizando metóxido de sodio en metanol.

Productos Principales:

Oxidación: Derivados de quinolina con grupos funcionales adicionales que contienen oxígeno.

Reducción: Derivados de quinolina reducidos con grupos hidroxilo o amino.

Sustitución: Derivados de quinolina sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

El ácido 7-hidroxi-6-metoxquinolina-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 7-hidroxi-6-metoxquinolina-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. Puede actuar como inhibidor de ciertas enzimas, modulando así las vías bioquímicas. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la síntesis de ácidos nucleicos, lo que lleva a efectos antimicrobianos . Además, sus propiedades antioxidantes pueden ayudar a eliminar los radicales libres, contribuyendo a sus efectos antiinflamatorios .

Compuestos Similares:

- Ácido 4-hidroxi-6-metoxquinolina-3-carboxílico

- Ácido 4-hidroxi-8-metoxquinolina-3-carboxílico

- Ácido 6-metoxquinolina-3-carboxílico

- Ácido 4-cloro-6-metoxquinolina-3-carboxílico

Comparación: El ácido 7-hidroxi-6-metoxquinolina-4-carboxílico es único debido al posicionamiento específico de sus grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas. Por ejemplo, el grupo hidroxilo en la posición 7 y el grupo metoxilo en la posición 6 contribuyen a su reactividad específica e interacción con objetivos biológicos, diferenciándolo de otros compuestos similares .

Comparación Con Compuestos Similares

- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

- 6-Methoxyquinoline-3-carboxylic acid

- 4-Chloro-6-methoxyquinoline-3-carboxylic acid

Comparison: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For instance, the hydroxyl group at position 7 and the methoxy group at position 6 contribute to its specific reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.